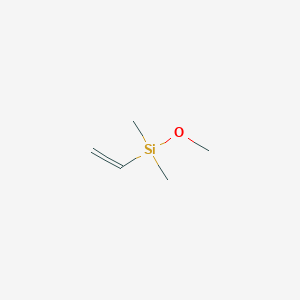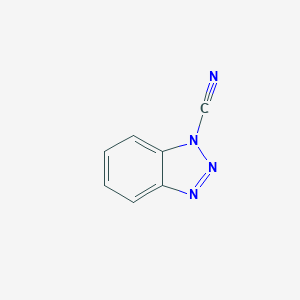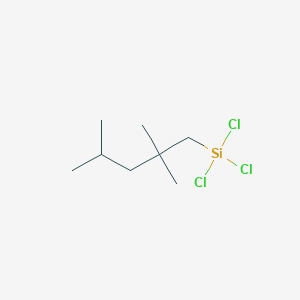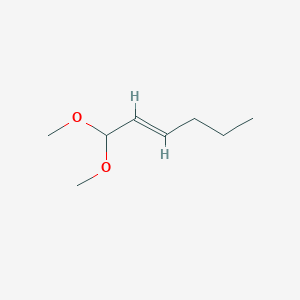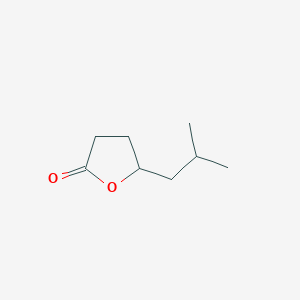
4,4'-二甲氧基二苯甲胺
描述
4,4'-Dimethoxybenzhydrylamine is a chemical compound that is a derivative of benzhydrylamine with two methoxy groups attached to the benzene rings. While the specific compound is not directly studied in the provided papers, its synthesis and properties can be inferred from related research on benzhydrylamines and their substituted derivatives.
Synthesis Analysis
The synthesis of substituted benzhydrylamines, including 4,4'-dimethoxybenzhydrylamine, typically involves the addition of Grignard reagents to benzonitriles followed by a reduction step. An optimized synthesis method for 4,4'-dimethoxybenzhydrylamine is disclosed, which utilizes sodium borohydride for the reduction, providing a mild and manageable approach to obtaining the compound .
Molecular Structure Analysis
Although the molecular structure of 4,4'-dimethoxybenzhydrylamine is not directly reported, related compounds such as Schiff bases of 3,4-dimethoxybenzenamine have been characterized by spectroscopic techniques and crystal X-ray determinations. The geometrical parameters of these compounds were compared with theoretical DFT calculations, suggesting that a similar approach could be used to analyze the molecular structure of 4,4'-dimethoxybenzhydrylamine .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 4,4'-dimethoxybenzhydrylamine. However, the synthesis paper suggests that benzhydrylamines can be functionalized through Grignard reactions, which could potentially be applied to 4,4'-dimethoxybenzhydrylamine for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-dimethoxybenzhydrylamine are not explicitly discussed in the provided papers. However, the photoluminescent properties of related compounds, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, have been studied, indicating that substituted benzhydrylamines may exhibit interesting optical properties. These properties could be relevant for the development of new materials with potential applications in photoluminescence .
科学研究应用
合成和化学应用
- 4,4'-二甲氧基二苯甲胺已通过格氏试剂加成到苯腈中,然后用硼氢化钠还原而合成。该方法易于操作且条件温和,优化了合成工艺 (Dejaegher 等,2002).
- 它被用作基于 Fmoc 的固相肽合成的前体,专门用于创建 C 端酰胺。该方法推荐使用三氟乙酸中的硫代苯甲醚介导的三甲基甲硅烷基溴作为从树脂中裂解的试剂 (Funakoshi 等,1988).
- 该化合物参与了一系列酰胺、内酰胺、氨基甲酸酯、脲和苯胺的 N-烷基化。该过程涉及在 H2SO4 催化下与乙酸中的 4,4'-二甲氧基二苯甲醇反应,突出了其在化学反应中的多功能性 (Henneuse 等,1996).
生化和医学应用
- 在药物化学中,4,4'-二甲氧基二苯甲胺已被建议用于从环氧化物区域特异性合成伯胺,有助于开发新的肾上腺素类似物 (Acheson 等,1981).
- 它还参与了通过氢化物还原合成环状伯胺,表现出高度立体选择性,这在药物合成中至关重要 (Hutchins & Su,1984).
聚合物和材料科学
- 4,4'-二甲氧基二苯甲胺已被用于制备对固相肽合成 (SPPS) 很重要的核壳型 MBHA 树脂。该应用展示了其在开发用于生化研究的高级材料中的效用 (Choi 等,2009).
专门应用
- 它已被纳入使用 Fmoc 化学方案制备受保护的肽酰胺,证明了其在复杂生化化合物合成中的重要性 (Story & Aldrich,2009).
- 该化合物还与 4,4'-双甲氧基二苯甲基叠氮化物一起在 NH-1,2,3-三唑的合成中具有相关性,这一过程对于开发新的生化化合物很重要 (Cohrt 等,2014).
安全和危害
4,4’-Dimethoxybenzhydrylamine is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
属性
IUPAC Name |
bis(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGQYMZWGPHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325411 | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19293-62-0 | |
| Record name | 4,4′-Dimethoxybenzhydrylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19293-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 4,4'-Dimethoxybenzhydrylamine in the synthesis of primary amines from epoxides?
A: 4,4'-Dimethoxybenzhydrylamine [] is recommended for the regiospecific synthesis of primary amines from epoxides due to its ability to selectively open epoxides at the less hindered position. This selectivity simplifies the synthesis of complex molecules by reducing the formation of unwanted byproducts. The dimethoxy groups on the aromatic rings provide steric hindrance, favoring attack at the less substituted carbon of the epoxide ring. Additionally, the resulting benzhydryl protecting group can be easily removed under mild acidic conditions.
Q2: Can you describe the role of 4,4'-Dimethoxybenzhydrylamine in the synthesis of kainic acid analogs and why is this significant?
A: In the synthesis of kainic acid analogs [], 4,4'-Dimethoxybenzhydrylamine [] is employed as a protecting group during a crucial palladium-mediated allylic amination step. Specifically, it's used to temporarily modify the structure of a kainic acid precursor, allowing for the introduction of a photo-activatable moiety. This step is significant because it enables the creation of a tool for studying non-NMDA excitatory amino acid receptors in the brain. These receptors are involved in various neurological processes, and understanding their function is crucial for developing treatments for neurological disorders.
Q3: How is 4,4'-Dimethoxybenzhydrylamine synthesized?
A: An optimized synthesis of 4,4'-Dimethoxybenzhydrylamine involves a two-step process []. First, 4,4'-Dimethoxybenzophenone is reacted with a Grignard reagent. Subsequently, the resulting product is reduced using sodium borohydride. This method offers several advantages, including simple handling, mild reaction conditions, and high yields, making it suitable for large-scale synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



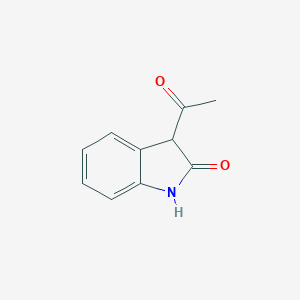

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

